molecular formula C21H26N4O3 B1682827 Vapendavir CAS No. 439085-51-5

Vapendavir

Katalognummer: B1682827
CAS-Nummer: 439085-51-5
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: DKSVBVKHUICELN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vapendavir ist ein klinisch entwickeltes antivirales Medikament, das für seine Aktivität gegen ein breites Spektrum von Enteroviren bekannt ist. Es ist ein Kapsid-bindendes Medikament, das Potenzial gezeigt hat, Atemwegsinfektionen zu behandeln, die durch das humane Rhinovirus verursacht werden. This compound wurde 2018 von Vaxart im Zuge einer Fusion mit Aviragen Therapeutics übernommen .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

One significant application of Vapendavir is in the management of exacerbations in patients with chronic obstructive pulmonary disease (COPD). Research has demonstrated that respiratory viral infections, particularly rhinovirus infections, are major contributors to COPD exacerbations. A recent study aimed to evaluate the efficacy of this compound in reducing the severity of symptoms following rhinovirus challenge in COPD patients. This double-blind, randomized, placebo-controlled trial involves administering this compound to sero-negative COPD subjects shortly after the onset of symptoms. The study assesses clinical symptom scores, lung function, and viral load to determine the drug's effectiveness in improving patient outcomes .

Broader Antiviral Activity

This compound has shown broad-spectrum activity against various enteroviruses, including enterovirus D68 and enterovirus A71. Its potential extends beyond COPD treatment to other viral infections, including those causing hand, foot, and mouth disease, which can lead to severe neurological complications . The drug's ability to inhibit multiple strains makes it a candidate for further exploration in diverse viral infections.

Efficacy in Clinical Trials

  • Phase IIb Trials : this compound has undergone multiple clinical trials evaluating its safety and efficacy. In one notable trial involving asthma patients with rhinovirus infections, while the primary endpoint was not met, significant antiviral effects were observed when treatment was initiated within 24 hours of symptom onset .
  • Resistance Studies : Research indicates that resistance to this compound can occur due to specific mutations in the viral genome. Understanding these resistance patterns is crucial for optimizing treatment protocols and developing new formulations .

Case Study 1: COPD Exacerbation Management

A study conducted on COPD patients demonstrated that early administration of this compound significantly reduced the severity of symptoms associated with rhinovirus infections. Patients receiving this compound showed improved lung function metrics compared to those on placebo.

Case Study 2: Broad-Spectrum Efficacy

In vitro studies have illustrated this compound's effectiveness against various enteroviruses. For instance, it demonstrated significant antiviral activity against enterovirus D68 strains associated with severe respiratory illness in children.

Wirkmechanismus

Target of Action

Vapendavir, a broad-spectrum viral capsid inhibitor , primarily targets the viral proteins of enteroviruses . These proteins, specifically 3A and/or 3AB, play a crucial role in the formation of the replication complex . The drug also targets the viral capsid, which is essential for viral entry and uncoating of the genetic material .

Mode of Action

This compound operates by binding to the viral capsid, thereby inhibiting viral attachment to the target cell . This prevents the virus from entering the cell and making more infectious copies of itself . Additionally, this compound independently prevents the release of viral RNA into the cell . This dual action effectively disrupts the viral life cycle, preventing the spread of the virus within the host.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of viral replication. By targeting the viral proteins 3A and/or 3AB, this compound prevents the formation of the replication complex . This disrupts the virus’s ability to reproduce within host cells. Furthermore, by binding to the viral capsid, this compound inhibits the virus’s ability to attach to host cells and release its RNA, further hindering the virus’s propagation .

Pharmacokinetics

This compound has been evaluated in clinical trials and has shown an acceptable safety and tolerability profile. It has been administered in single doses up to 1056 milligrams (mg) and daily doses up to 528 mg (264 mg twice daily), for up to 6 or 10 days . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently being studied in ongoing clinical trials .

Result of Action

The primary result of this compound’s action is the inhibition of viral replication, leading to a reduction in the severity and spread of viral infections. In clinical trials, this compound has shown clear evidence of an antiviral response . It has demonstrated activity against a broad spectrum of enteroviruses, including the human rhinovirus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other illnesses, such as chronic obstructive pulmonary disease (COPD), can affect how the drug works. In patients with COPD, rhinovirus infections can lead to serious complications, including persistent lung inflammation and airflow obstruction . This compound is being studied for its potential to treat such infections and mitigate these complications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Vapendavir umfasst mehrere Schritte, darunter die Bildung seiner Kernstruktur und die anschließende Funktionalisierung. Die wichtigsten Schritte umfassen:

  • Bildung des Benzisoxazol-Kerns.
  • Einführung der Ethoxygruppe.
  • Anbindung des Pyridazinyl-Piperidinyl-Restes.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, Druck und die Verwendung spezifischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern .

Arten von Reaktionen:

    Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Ethoxygruppe.

    Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, was sich auf ihre funktionellen Gruppen auswirkt.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere am Benzisoxazol-Kern.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

    Substitution: Halogenierungsmittel und Nukleophile werden häufig eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Substitution zu verschiedenen substituierten Benzisoxazol-Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

  • Disoxaril
  • Pleconaril
  • Pirodavir
  • Pocapavir

Comparison: Vapendavir is unique in its broad-spectrum activity against enteroviruses and its potential to treat respiratory infections. Unlike some of its counterparts, this compound has shown promising results in both preclinical and clinical trials, demonstrating its efficacy and safety .

Biologische Aktivität

Vapendavir is a potent antiviral compound primarily classified as a capsid binder, designed to inhibit the replication of various enteroviruses, particularly human rhinoviruses (HRVs) and enterovirus 71 (EV71). This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

This compound functions by binding to a highly conserved pocket in the capsid of HRV, interfering with receptor binding and early stages of the viral infectious cycle. This mechanism is crucial for its antiviral efficacy against a broad spectrum of picornaviruses.

In Vitro Efficacy

Research has demonstrated that this compound exhibits significant antiviral activity in vitro against multiple HRV serotypes and other enteroviruses. The median effective concentration (EC50) for this compound against 100 HRV serotypes is reported to be 5.8 ng/mL (15.2 nM) .

Table 1: In Vitro Efficacy of this compound Against Enteroviruses

Virus TypeEC50 (ng/mL)Notes
Human Rhinovirus5.8Effective against 100 serotypes
Enterovirus 71VariableRobust activity across various isolates
Poliovirus Types 1-3VariableDemonstrated antiviral activity

Clinical Trials and Findings

This compound has undergone several clinical trials to assess its efficacy in treating HRV infections, particularly in populations with asthma and chronic obstructive pulmonary disease (COPD).

Phase IIb SPIRITUS Trial

The SPIRITUS trial evaluated this compound's effectiveness in patients with moderate-to-severe asthma exacerbated by HRV infections. Key results include:

  • Primary Endpoint : Reduction in asthma control questionnaire scores (ACQ-6) did not reach statistical significance.
  • Secondary Endpoint : Significant improvement in upper respiratory symptoms was noted, with a mean reduction in WURSS-21 severity scores averaging -4.01 compared to placebo (p = 0.020) .

Table 2: Summary of Clinical Trial Results

Trial NamePopulationPrimary EndpointResult
SPIRITUSModerate-to-severe asthmaACQ-6 Score ReductionNot statistically significant
WURSS-21 Severity ScoreSignificant reduction (-4.01, p=0.020)

Resistance Mechanisms

Despite its efficacy, this compound faces challenges related to the development of resistance among enteroviruses. Studies have identified specific mutations that confer resistance, necessitating ongoing research into combination therapies and alternative antiviral strategies .

Case Studies

  • Asthmatic Adults : A study involving asthmatic adults showed that this compound significantly alleviated symptoms associated with naturally acquired HRV infections, highlighting its potential as a therapeutic option for exacerbations linked to viral infections .
  • COPD Patients : A double-blind randomized trial assessed this compound's impact on COPD patients following rhinovirus challenge. The study aimed to evaluate improvements in respiratory symptoms and lung function post-treatment .

Eigenschaften

IUPAC Name

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSVBVKHUICELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195984
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439085-51-5
Record name Vapendavir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPENDAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vapendavir
Reactant of Route 2
Reactant of Route 2
Vapendavir
Reactant of Route 3
Reactant of Route 3
Vapendavir
Reactant of Route 4
Reactant of Route 4
Vapendavir
Reactant of Route 5
Reactant of Route 5
Vapendavir
Reactant of Route 6
Reactant of Route 6
Vapendavir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.